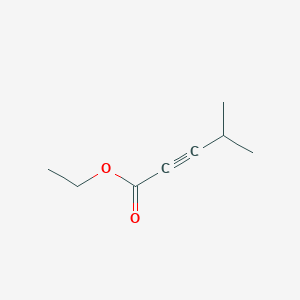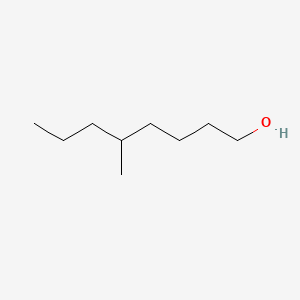
9-Dodecenoic acid, methyl ester
Overview
Description
9-Dodecenoic acid, methyl ester, also known as cis-Dodec-9-encarbonsaeuremethylester or (Z)-9-Dodecensaeure-methylester , is a medium-chain saturated fatty acid. It has a number of commercial uses which include flavorings, supplements, cosmetics, soaps, dietetics, etc. Coconut oil and palm oil are the key raw materials used for manufacturing 9-decanoic acid methyl ester and other oleochemicals .
Synthesis Analysis
The synthesis of 9-Dodecenoic acid, methyl ester, can be achieved through the cometathesis of methyl oleate with 1-hexene or with other α-olefins . This process affords two new esters and two new olefins . The formation of the esters and olefins with shorter chains (i.e. decene and decenoate) is distinctly preferred . The non-stoichiometric course of cometathesis is associated with the carbene mechanism of the reaction .Molecular Structure Analysis
The molecular structure of 9-Dodecenoic acid, methyl ester, includes total 38 bond(s); 14 non-H bond(s), 2 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), and 1 ester(s) (aliphatic) .Chemical Reactions Analysis
The cometathesis of methyl oleate with 1-hexene or with other α-olefins affords two new esters and two new olefins . In the case of 1-hexene, these products are methyl 9-decenoate, methyl 9-tetradecenoate, 1-decene and 5-tetradecene . At the same time, the formation of the esters and olefins with shorter chains (i.e. decene and decenoate) is distinctly preferred .Scientific Research Applications
Oleochemical Precursors
Methyl 10-undecenoate, closely related to 9-dodecenoic acid methyl ester, can be oxidized to produce oleochemicals useful as precursors for pharmaceuticals, polyesters, and polyamides. These chemicals serve as connectors for biologically active compounds and materials with specific physical properties (Hinkamp & Schäfer, 2015).
Synthesis of Nylon Precursors
A study describes the synthesis of nylon 12 and 13 precursors from methyl oleate, highlighting the potential of 9-dodecenoic acid methyl ester derivatives in creating valuable nylon types used in various technical applications (Abel et al., 2014).
Polyesters from Unsaturated Fatty Acid Esters
Research on unsaturated polyesters from ω-unsaturated fatty acid esters, like 9-decenoic and 10-undecenoic acid methyl esters, has shown their application in producing unsaturated polyesters through different synthetic pathways. These polyesters have applications in various industries due to their molecular weights and melting points (Warwel et al., 2001).
Plant Protein Phosphorylation
(9Z)-12-hydroxy-9-dodecenoic acid, structurally related to 9-dodecenoic acid methyl ester, influences plant protein phosphorylation, indicating potential applications in understanding plant biology and developing agricultural technologies (Tarchevsky et al., 2000).
Cross-Metathesis with Acrylonitrile
The ruthenium-catalyzed cross-metathesis of fatty esters like methyl 10-undecenoate with acrylonitrile produces linear nitrile ester products, which are intermediates for polyamides synthesis. This indicates the potential of 9-dodecenoic acid methyl ester derivatives in producing new materials for various industrial applications (Miao et al., 2011).
Biotransformation of Plant-Oil Derivatives
Biotransformation studies of low-cost plant-oil derivatives, such as dodecanoic acid methyl ester, by Candida tropicalis to produce dodecanedioic acid, highlight the potential of 9-dodecenoic acid methyl ester derivatives in sustainable chemical production processes (Funk et al., 2017).
Production of Branched-Chain Hydroxy Fatty Acid Derivatives
Studies on converting oleic acid (in the ester form) to branched-chain fatty acid ester derivatives show the potential of 9-dodecenoic acid methyl ester derivatives in creating novel products for applications such as biofuels, biolubricants, and plasticizers (Dailey et al., 2009).
Safety And Hazards
9-Dodecenoic acid, methyl ester, is very toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The extraction cost of esters from naturally occurring oils poses a major challenge . This process can be used to produce 1-octene along with methyl ester of 9-Decanoic acid and butadiene from linoleic acid via an enzyme-mediated isomerization reaction, followed by a metathesis reaction with ethylene . This suggests potential future directions for the development and application of 9-Dodecenoic acid, methyl ester.
properties
IUPAC Name |
methyl (E)-dodec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h4-5H,3,6-12H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWQEMMRMJGHSA-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Dodecenoic acid, methyl ester | |
CAS RN |
39202-17-0 | |
| Record name | 9-Dodecenoic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039202170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Dodecenoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl dodec-9-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


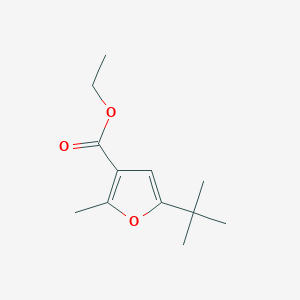
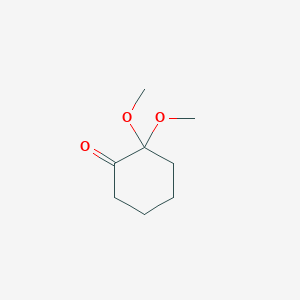

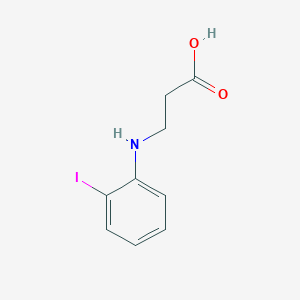

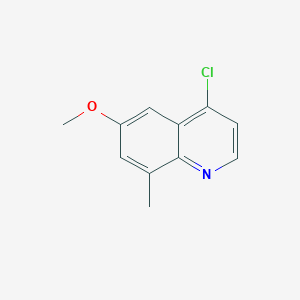
![Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3052112.png)
